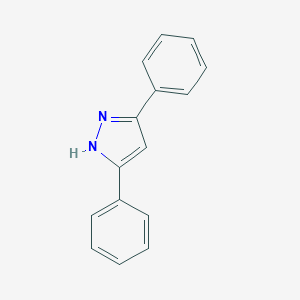










|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.S(=O)(=O)(O)O.[I-].[Na+].O.[NH2:26][NH2:27]>>[C:11]1([C:10]2[CH:2]=[C:1]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:27][N:26]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4,5.6|
|


|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0.0133 mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 70° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the phases were then separated
|
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux (116° C.)
|
|
Type
|
ADDITION
|
|
Details
|
the organic phase was added dropwise in the course of60 minutes
|
|
Type
|
CUSTOM
|
|
Details
|
at 116° C.
|
|
Type
|
DISTILLATION
|
|
Details
|
water was distilled off
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 116° C. for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
DISTILLATION
|
|
Details
|
150 ml of water being distilled off in this process
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with 500 ml of water
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off at room 30 temperature
|
|
Type
|
WASH
|
|
Details
|
washed with water until neutral
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |